molecular formula C22H29ClN8 B606571 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine CAS No. 1256963-02-6

4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine

Cat. No. B606571
CAS RN: 1256963-02-6
M. Wt: 440.98
InChI Key: JKFGTURSEBTJIZ-UHFFFAOYSA-N
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Description

CDK4-IN-1 is a selective inhibitor of cyclin-dependent kinase 4.

Scientific Research Applications

Cancer Treatment

CDK4-IN-1, as a CDK4/6 inhibitor, has shown significant potential in cancer treatment . Dysregulated cell proliferation, often driven by anomalies in cell Cyclin-dependent kinase (CDK) activation, is a key pathological mechanism in cancer . Selective CDK4/6 inhibitors have shown clinical success, particularly in treating advanced-stage estrogen receptor (ER)-positive and human epidermal growth factor receptor 2 (HER2)-negative breast cancer .

Breast Cancer Therapy

The combination of CDK4/6 inhibitors with endocrine therapy has emerged as the foremost therapeutic modality for patients afflicted with hormone receptor-positive (HR+)/HER2-negative (HER2-) advanced breast cancer . This therapeutic approach has demonstrated a substantial extension of progression-free survival .

Cell Cycle Regulation

CDK4-IN-1 plays a pivotal role in cell cycle regulation . When bound and activated by cyclin D, CDK4/6 phosphorylates the retinoblastoma protein (Rb), leading to the release of the transcription factor E2F. This promotes the transcription of genes related to the cell cycle, driving the transition of cells from the G1 phase to the S phase .

Protection of Normal Tissues

Multiple pre-clinical studies have demonstrated the ability of CDK4-IN-1 to protect normal tissues by reducing the frequency of treatment associated intestinal injuries and hematological toxicity .

Central Nervous System Disorders

CDK4-IN-1 offers potential applications in central nervous system disorders such as brain cancer and secondary brain metastases due to its enhanced ability to cross the blood–brain barrier more effectively .

Anticancer Drug Development

Owing to their critical roles in cell cycle progression, cellular transcription, and apoptotic pathways, CDK4/6 have emerged as significant targets in anticancer drug development .

Mechanism of Action

Target of Action

The primary target of CDK4-IN-1 is the Cyclin-dependent kinase 4 (CDK4) . CDK4, in conjunction with the D-type cyclins, mediates progression through the G1 phase when the cell prepares to initiate DNA synthesis .

Mode of Action

CDK4-IN-1 inhibits the CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . The inhibition of this complex results in cell cycle arrest and apoptosis .

Biochemical Pathways

CDK4-IN-1 affects the cell cycle regulation pathway. The cyclin D–CDK4/6 complex can be activated through Janus kinase–signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase (PI3K)–protein kinase B (AKT), and Ras–Raf–extracellular signal-regulated protein kinases (ERK) signaling pathways .

Pharmacokinetics

CDK4-IN-1, like other CDK4/6 inhibitors, exhibits a large inter-individual variability in exposure and is extensively metabolized by cytochrome P450 3A4 . The pharmacokinetic exposure increases in a dose-proportional manner for similar compounds .

Result of Action

The inhibition of the CDK4/6 complex by CDK4-IN-1 leads to cell cycle arrest and apoptosis . This results in the suppression of abnormal cell proliferation and cancer development .

Action Environment

The efficacy of CDK4-IN-1 can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of CDK4/6 inhibitors . Additionally, the dynamic nature of CDK4 in the ATP binding site, the regulatory spine, and the interaction with its cyclin partner can influence the compound’s action .

properties

IUPAC Name

4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFGTURSEBTJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine

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